![molecular formula C13H19ClN2O2SSi B2808639 1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride CAS No. 2248345-19-7](/img/structure/B2808639.png)
1-[Tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrrolo[2,3-b]pyridine . It is often used as an organic synthesis intermediate and pharmaceutical intermediate . It has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . It was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after several synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1H-pyrrole-1,2,5-tricarboxylate .Molecular Structure Analysis
The molecular formula of this compound is C15H22N2OSi . Its average mass is 274.434 Da and its monoisotopic mass is 274.150146 Da .Chemical Reactions Analysis
This compound is a derivative of pyrrolo[2,3-b]pyridine and has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . It is often used as an organic synthesis intermediate and pharmaceutical intermediate .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Flash Vacuum Pyrolysis (FVP) : FVP of tert-butyl compounds leads to significant products like unstable 3-hydroxy-1H-pyrrole, which reacts with mild electrophiles exclusively at the 2-position. This showcases the compound's role in complex chemical reactions and synthesis processes (Hill et al., 2009).
Polyamide Synthesis : Tert-butyl compounds, including derivatives of pyridine and sulfone, are used in the synthesis of novel soluble fluorinated polyamides. These polymers exhibit properties like high thermal stability and low dielectric constants, essential for advanced material science applications (Liu et al., 2013).
Pyrrolopyridine and Pyrrolopyrimidine Synthesis : Research has focused on synthesizing novel ADAs and IMPDH inhibitors, where tert-butyl protecting groups in pyrrolopyridines or pyrimidines play a crucial role. This highlights the compound's importance in the development of potential pharmaceutical agents (Iaroshenko et al., 2009).
Preparation of Novel Catalysts : Tert-butyl pyridinyl sulfones have been explored for their reactivity with organolithium reagents, showcasing their potential in synthesizing new catalysts and materials (Stoyanovich et al., 1978).
Advanced Material Development
Poly(Esterimide) Synthesis : Tert-butyl compounds are integral in synthesizing novel optically active poly(esterimide)s, highlighting their application in creating new, chiral polymers with high thermal stability and unique nanostructured morphologies (Mallakpour & Soltanian, 2011).
Suzuki–Miyaura Cross-Coupling : In the synthesis of 3-hetaryl-1H-pyrroles, 1-[tert-Butyl(diphenyl)silyl]pyrrol-3-ylboronic acid plays a crucial role. This process is vital for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Matyugina et al., 2020).
Chemiluminescence Research : The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, with tert-butyl compounds as key components, is essential in studying chemiluminescence. This research has potential implications in analytical chemistry and bioimaging (Watanabe et al., 2010).
Propiedades
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridine-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2SSi/c1-13(2,3)20(4,5)16-7-6-10-8-11(19(14,17)18)9-15-12(10)16/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBAAKTZDHTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808557.png)
![3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2808559.png)
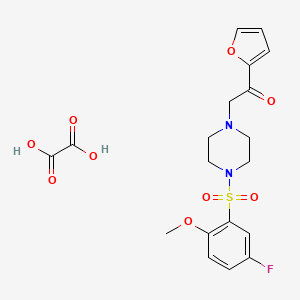
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2808561.png)

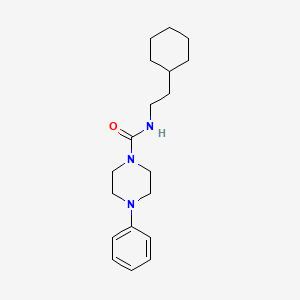
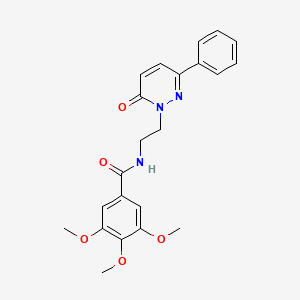
![6-[(1-acetylpiperidin-4-yl)amino]-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyrimidine-4-carboxamide](/img/structure/B2808570.png)
![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2808572.png)
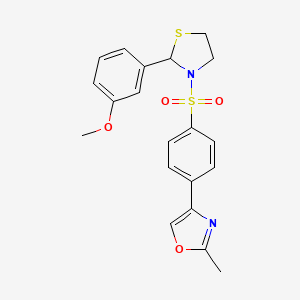
![(3As,9bR)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B2808576.png)
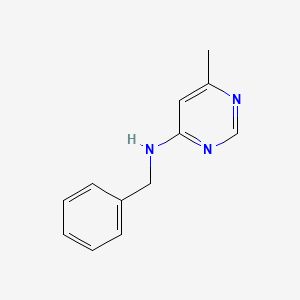
![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2808579.png)